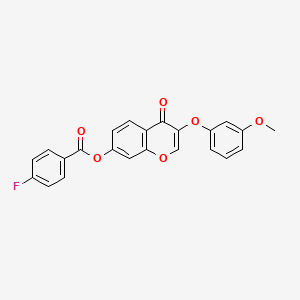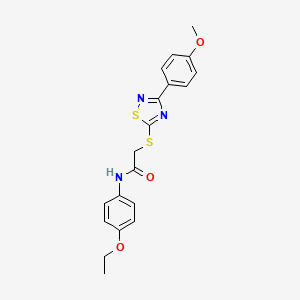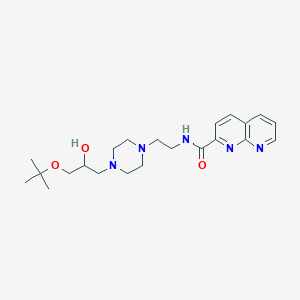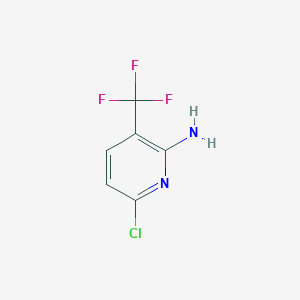![molecular formula C14H10O6 B2384001 3,3'-ジヒドロキシ-[1,1'-ビフェニル]-4,4'-ジカルボン酸 CAS No. 861533-46-2](/img/structure/B2384001.png)
3,3'-ジヒドロキシ-[1,1'-ビフェニル]-4,4'-ジカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a chemical compound with the CAS Number: 861533-46-2 . It has a molecular weight of 274.23 .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid include a molecular weight of 274.22 g/mol . It has 4 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass is 274.04773803 g/mol, and its monoisotopic mass is also 274.04773803 g/mol . The compound has a topological polar surface area of 115 Ų .科学的研究の応用
有機半導体
3,3'-ジヒドロキシ-[1,1'-ビフェニル]-4,4'-ジカルボン酸構造(BITとしても知られています)は、有機半導体として潜在的な用途があります . これは、溶液中で分子内二重プロトン移動によって迅速な互変異性化を示す能力によるものです . BIT誘導体も固体状態でこの挙動を示します .
電荷輸送
BIT構造は、電荷輸送に影響を与える可能性があります。 これは、量子化学計算によって示唆されています . たとえば、薄膜における横方向電荷輸送に適した層状パッキング構造を持つモノアルキル化BIT誘導体は、有機電界効果トランジスタで0.012 cm^2 V^−1 s^−1までのホール移動度を示し、弱い温度依存性を示します .
分子内水素結合
BIT構造は、π共役部分の平面化に使用して、分子内の電子をより広範囲に非局在化させることができます . この平面構造は、結晶および薄膜におけるより優れた分子パッキングによって、分子間電荷輸送を強化することもできます .
分子間水素結合
BIT構造は、π面およびアルキル置換基の通常のファンデルワールス相互作用の限界を超えて、分子のパッキング形態を制御できます . 水素結合ネットワークは、材料の環境安定性を高めることもできます .
BIT誘導体の合成
BIT誘導体の合成のために、穏やかな条件下での新しい合成経路が開発されました . この経路は、1,3-ジオンのニヒドリンへの付加反応と、その後のヒドロキシル基の水素化に基づいています . この方法により、さまざまな官能基を持つBIT誘導体を合成し、BITの非対称置換を実現できます .
3-(3,4-ジヒドロキシ-フェニル)-プロピオン酸オクチルエステルの製造
3,3'-ジヒドロキシ-[1,1'-ビフェニル]-4,4'-ジカルボン酸は、加熱によって3-(3,4-ジヒドロキシ-フェニル)-プロピオン酸オクチルエステルを生成するために使用できます .
作用機序
Target of Action
The primary target of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is to serve as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The compound interacts with its targets by reacting with metal ions through a solvent-thermal method . This interaction results in the formation of a new type of porous nanomaterial, the MOFs .
Biochemical Pathways
The compound is used to synthesize Schiff base COF with amine derivatives . Additionally, salen-COFs can be prepared by using ethylenediamine in the synthesis . These COFs feature salen (salicylaldehyde and ethylenediamine) linkages within the COF networks, which provide tetradentate sites for coordinating with metal centers in various applications .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in the synthesis of MOFs. A COF based on 3,3’-dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde and porphyrin is applied for electrocatalytic oxygen evolution reactions . This bimetallic two-dimensional COF exhibits a remarkable turnover frequency value up to 26.19 s−1 at an overpotential of 500 mV .
Action Environment
The action, efficacy, and stability of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by environmental factors. For instance, the stability of MOFs synthesized using this compound can be increased through solvent removal . If fully desolvated, the MOF is stable in air for 24 h (25 °C and 28–35 RH%), a time sufficiently long to allow its processing in a non-inert environment and its use as a CO2 scrubber in a wet post-combustion flow .
生化学分析
Biochemical Properties
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an important component in the formation of MOFs, particularly those used for CO2 separation . The compound interacts with other molecules to form a stable structure that can selectively separate gases .
Cellular Effects
Its role in the formation of MOFs suggests that it may influence cellular processes related to gas transport and storage .
Molecular Mechanism
The molecular mechanism of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with other molecules to form MOFs . These structures have a high surface area and porosity, making them ideal for gas separation and storage .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has been shown to contribute to the stability of MOFs . These structures can remain stable in air for up to 24 hours, allowing for their use in non-inert environments .
Metabolic Pathways
Its role in the formation of MOFs suggests that it may interact with enzymes or cofactors involved in gas transport and storage .
Transport and Distribution
Its role in the formation of MOFs suggests that it may be involved in processes related to gas transport and storage .
Subcellular Localization
Its role in the formation of MOFs suggests that it may be localized in areas of the cell involved in gas transport and storage .
特性
IUPAC Name |
4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMTVUVEDJACFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)

![prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2383926.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)
![methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2383935.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)
![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)
